molecular formula C15H19ClN2O2 B8067806 5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole hydrochloride

5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole hydrochloride

Cat. No.: B8067806
M. Wt: 294.77 g/mol
InChI Key: NPMVMZGSOLFZPX-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole hydrochloride is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Chemical Reactions Analysis

5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Oxazole derivatives, including 5-[(4-methoxyphenyl)methyl]-2-(2-pyrrolidinyl)-, monohydrochloride, have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole hydrochloride can be compared with other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor. These compounds share the oxazole core structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of oxazole derivatives.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.ClH/c1-18-12-6-4-11(5-7-12)9-13-10-17-15(19-13)14-3-2-8-16-14;/h4-7,10,14,16H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMVMZGSOLFZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(O2)C3CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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